[S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a sulfinamide, a diphenylphosphino group, and a xanthene group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The xanthene and diphenylphosphino groups, in particular, would contribute to the complexity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfinamide, diphenylphosphino, and xanthene groups. Each of these groups could potentially participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfinamide group could potentially influence the compound’s polarity and solubility .Scientific Research Applications
Catalysis and Organic Synthesis
This compound, due to its phosphine and sulfinamide functionalities, plays a crucial role in catalytic processes, including hydroformylation reactions, asymmetric catalysis, and hydrogenation processes. For instance, novel amphiphilic diphosphines based on the xanthene backbone, similar to the specified compound, have shown significant efficiency in hydroformylation reactions, achieving high linear/branched ratios and minimal isomerization to undesired products. These catalytic properties are beneficial for synthesizing complex molecules with high selectivity and yield, important for pharmaceuticals, agrochemicals, and material science (A. Buhling et al., 1997).
Ligand Design and Coordination Chemistry
In the realm of coordination chemistry, this compound serves as a versatile ligand for metal complexes, with significant implications in synthesizing novel materials and catalysts. Its phosphine moiety can coordinate to various metals, forming stable complexes that are pivotal in catalysis and materials science. Research on palladium(II) and platinum(II) complexes of related chiral tridentate ligands has uncovered their potential in asymmetric aldol reactions, highlighting the importance of such compounds in enantioselective synthesis (J. Longmire et al., 1998).
Material Science and Polymerization
The structural uniqueness of this compound, particularly its bulky and rigid framework provided by the xanthenyl backbone, makes it a candidate for developing advanced materials. For instance, its derivatives have been explored in the polymerization of allenes, showing enantiomer-selective polymerization, which is crucial for producing polymers with specific chiral properties. Such materials have applications in optoelectronics, drug delivery systems, and as components in medical devices (Haidong Zhu et al., 2019).
Luminescence and Photophysical Properties
Compounds structurally related to the specified chemical have been studied for their luminescence properties, with applications ranging from sensing to the development of luminescent materials. The incorporation of phosphine and xanthenyl groups has been shown to afford complexes with intriguing luminescent properties, applicable in designing new optical materials and sensors (G. Besenyei et al., 2013).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It’s possible that this compound could have applications in areas such as organic synthesis or medicinal chemistry, but without specific research or patents, this is purely speculative .
Properties
IUPAC Name |
N-[(S)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46NO2PS/c1-40(2,3)30-27-25-29(26-28-30)37(43-47(44)41(4,5)6)33-21-15-22-34-38(33)45-39-35(42(34,7)8)23-16-24-36(39)46(31-17-11-9-12-18-31)32-19-13-10-14-20-32/h9-28,37,43H,1-8H3/t37-,47?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTIVTACNRPUBZ-WFXJVPPASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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